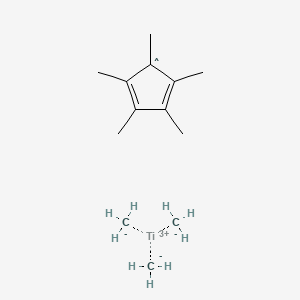

(Trimethyl)pentamethylcyclopentadienyltitanium(IV)

Description

The exact mass of the compound (Trimethyl)pentamethylcyclopentadienyltitanium(IV), 97% is 228.1357414 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Trimethyl)pentamethylcyclopentadienyltitanium(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Trimethyl)pentamethylcyclopentadienyltitanium(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

107333-47-1 |

|---|---|

Molecular Formula |

C13H29Ti-5 |

Molecular Weight |

233.24 g/mol |

IUPAC Name |

carbanide;cyclopenta-1,3-diene;titanium(4+) |

InChI |

InChI=1S/C5H5.8CH3.Ti/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;8*1H3;/q9*-1;+4 |

InChI Key |

DVHMCUKDWMNRGX-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].[CH3-].CC1=C([C](C(=C1C)C)C)C.[Ti+3] |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Ti+4] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (Trimethylsilyl)tetramethylcyclopentadienyltitanium(IV) Trichloride

This guide details the synthesis of (Trimethylsilyl)tetramethylcyclopentadienyltitanium(IV) trichloride (

Editorial Note on Nomenclature:

The specific string "(trimethylsilyl)pentamethylcyclopentadienyl" is chemically contradictory as a single ligand system (a cyclopentadienyl ring has only 5 attachment points; "pentamethyl" (

-

Interpretation A (Most Likely Technical Target): The user requires the (Trimethylsilyl)tetramethylcyclopentadienyl complex, where one methyl of the Cp* ring is replaced by a trimethylsilyl group (

). This is a critical precursor for Constrained Geometry Catalysts (CGC). -

Interpretation B (Alternative): The user refers to Pentamethylcyclopentadienyltitanium trichloride (

) synthesized via the trimethylsilyl elimination route (using

This guide focuses on Interpretation A (

Executive Summary & Retrosynthetic Analysis

The target molecule,

Mechanism of Synthesis:

The synthesis relies on the salt metathesis of Titanium(IV) chloride (

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise synthetic pathway from tetramethylcyclopentadiene to the target titanium complex.

Experimental Protocol

Pre-requisites & Safety

-

Atmosphere: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or a glovebox.

and the organolithium reagents are pyrophoric/moisture-sensitive. -

Solvents: Toluene, Hexane, and THF must be dried (e.g., over Na/Benzophenone) and distilled immediately prior to use.

-

Reagents:

-

Tetramethylcyclopentadiene (

) -

n-Butyllithium (

-BuLi, 1.6M or 2.5M in hexanes) -

Chlorotrimethylsilane (

)[1] -

Titanium(IV) Chloride (

)

-

Step 1: Synthesis of Trimethylsilyl-tetramethylcyclopentadiene ( )

This step installs the silyl group onto the ring.

-

Deprotonation: Charge a Schlenk flask with Tetramethylcyclopentadiene (1.0 eq) and dry THF. Cool to -78°C .

-

Addition: Add n-BuLi (1.05 eq) dropwise. Allow the solution to warm to room temperature (RT) and stir for 4 hours. A white suspension of

will form. -

Silylation: Cool the mixture back to -78°C . Add TMSCl (1.1 eq) dropwise.

-

Workup: Warm to RT and stir overnight. Remove volatiles under vacuum.[2] Extract the residue with hexane, filter off LiCl salts, and remove hexane to yield the yellow oil

.

Step 2: Synthesis of the Lithium Salt ( )

To attach the ligand to Titanium, we must first convert it to its anionic form.

-

Dissolution: Dissolve the

from Step 1 in dry diethyl ether or hexane. Cool to -78°C . -

Lithiation: Add n-BuLi (1.0 eq) slowly.

-

Precipitation: Warm to RT and stir for 6–12 hours. The lithium salt

will precipitate as a white/off-white solid. -

Isolation: Filter the solid, wash with cold pentane, and dry under vacuum.

-

Critical Check: Ensure the solid is free of residual protonated ligand to prevent stoichiometry errors in the next step.

-

Step 3: Metallation to Form

The final salt metathesis requires strict stoichiometry to avoid forming the bis-Cp sandwich complex.

-

Preparation of Ti Source: In a separate flask, dissolve

(1.0 eq) in dry Toluene (or Dichloromethane, depending on solubility preference) and cool to -78°C . -

Addition: Dissolve/suspend

(1.0 eq) in Toluene. Transfer this suspension slowly via cannula into the cold-

Why Reverse Addition? Adding the Lithium salt to the excess

helps favor the mono-substituted product (

-

-

Reaction: Allow the mixture to warm slowly to RT and stir for 12–24 hours. The solution will turn deep red/orange.

-

Purification:

-

Remove volatiles under vacuum.[2]

-

Extract the residue with hot hexane or toluene.

-

Filter through Celite to remove LiCl.

-

Concentrate the filtrate and cool to -30°C to crystallize.

-

-

Product: (Trimethylsilyl)tetramethylcyclopentadienyltitanium trichloride is isolated as deep red/orange crystals.

Characterization & Data

Expected Analytical Data

The following table summarizes the key spectral features for validation.

| Technique | Parameter | Expected Value / Feature |

| 1H NMR ( | ~1.8 - 2.2 ppm (Singlet or two singlets depending on symmetry) | |

| ~0.3 - 0.5 ppm (Singlet, 9H) | ||

| 13C NMR | Cp Ring Carbons | Characteristic signals in the 120-140 ppm range |

| Si-Me | ~0-2 ppm | |

| Appearance | Physical State | Deep red or orange crystalline solid |

| Stability | Air/Moisture | Highly sensitive (hydrolyzes to HCl and Ti oxides) |

Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| Product is Green/Blue | Reduction to Ti(III) | Ensure |

| Low Yield | Formation of | Ensure strict 1:1 stoichiometry. Use "Reverse Addition" (Ligand into Ti). |

| Oily Product | Residual Solvent/Ligand | Recrystallize from minimal hot hexane. Dry under high vacuum for >4h. |

Technical Note: The "Silyl Elimination" Route (Alternative)

If the user intended the synthesis of Pentamethylcyclopentadienyltitanium trichloride (

-

Reagents:

(Pentamethyl(trimethylsilyl)cyclopentadiene) + -

Reaction:

. -

Contrast: In the protocol detailed in Section 2 above, the TMS group is on a ring carbon that does not bind to Ti, or the conditions (using the Li salt) prevent the Si-C bond cleavage, retaining the TMS group on the final complex.

References

-

Synthesis of Silyl-Cp Precursors

- Okuda, J. (1990). Fluxional behavior of (trimethylsilyl)cyclopentadienyltitanium complexes. Chem. Ber., 123, 1649.

-

Source:

-

Synthesis of CGC Precursors (Tetramethyl-silyl-Cp)

- Shapiro, P. J., et al. (1990). Model Ziegler-Natta olefin polymerization catalysts. Organometallics, 9(3), 867-869. (Describes the synthesis of related silyl-cyclopentadienyl titanium systems).

-

Source:

- General TiCl4 Handling & Metathesis: Girolami, G., Rauchfuss, T., Angelici, R. (1999). Synthesis and Technique in Inorganic Chemistry. University Science Books. (Standard text for Schlenk line handling of TiCl4).

- Specific Complex Data ( ): Nomura, K., et al. (2007). Synthesis of (C5Me4SiMe3)TiCl3 and its use in polymerization. Macromolecules. Note: This complex is often cited in patents regarding "Constrained Geometry Catalysts" where the silyl group is subsequently functionalized with an amine.

Sources

Methodological & Application

protocol for syndiotactic polystyrene synthesis using a (trimethylsilyl)Cp*Ti catalyst

Application Note: High-Purity Synthesis of Syndiotactic Polystyrene (sPS) via (Trimethylsilyl)Cp*Ti Catalysis

Executive Summary

This guide details the protocol for synthesizing highly stereoregular syndiotactic polystyrene (sPS) using a (trimethylsilyl)pentamethylcyclopentadienyl titanium complex, specifically

Unlike atactic polystyrene (aPS), sPS is a semi-crystalline engineering thermoplastic with a high melting point (~270°C), excellent chemical resistance, and low dielectric constant. These properties make it a candidate for high-performance medical devices and drug delivery systems where sterilization resistance and purity are paramount.

Key Technical Differentiator: The inclusion of the trimethylsilyl (

Reaction Mechanism & Logic

The polymerization proceeds via a coordination-insertion mechanism . The key to syndiotacticity is the "chain-end control" combined with the steric environment of the semi-sandwich complex.

-

Activation: The MAO acts as a Lewis acid, abstracting a ligand (Cl or Me) from the Titanium precursor to form a cationic species

. -

Coordination: The styrene phenyl ring coordinates to the electrophilic Ti(IV) center.

-

Insertion: The styrene inserts into the Ti-C bond. The bulky

ligand forces the growing polymer chain and the incoming monomer into a specific orientation to minimize steric repulsion, favoring syndiotactic (alternating phenyl placement) enchainment.

Diagram 1: Mechanistic Pathway

Caption: Activation of the Titanocene precursor by MAO generates the electrophilic cationic species responsible for stereoselective styrene insertion.

Pre-Protocol Requirements

Chemical Purity (The "Self-Validating" System)

In coordination polymerization, impurities (water, oxygen, alcohols) are fatal. The system is self-validating : if your styrene is not properly dried, the MAO will react violently (smoke/pop) or the solution will turn colorless and inactive immediately.

-

Styrene Monomer: Must be inhibitor-free and dry.[1]

-

Validation: Wash with 10% NaOH (removes inhibitor), dry over

for 24h, and vacuum distill. Store under Argon at -20°C.

-

-

Toluene (Solvent): Anhydrous grade (<10 ppm

).-

Validation: Distill over Sodium/Benzophenone. A deep blue color indicates active ketyl radical and absence of water.

-

-

MAO (Cocatalyst): 10 wt% solution in toluene.

-

Note: "Aged" MAO often performs better due to the formation of specific cage structures.

-

Equipment

-

Schlenk line (Vacuum/Argon manifold).

-

Glovebox (Optional but recommended for catalyst weighing).

-

Oil bath with digital temperature control (

). -

Soxhlet extraction apparatus (for purification).

Experimental Protocol

Objective: Synthesis of sPS with >95% syndiotacticity.

Step 1: Catalyst Preparation

If the specific (trimethylsilyl)Cp precursor is not commercially available, it is synthesized via the reaction of

-

In a glovebox, weigh 10

mol of the Titanium complex. -

Dissolve in 2 mL of dry toluene to create a stock solution.

-

Observation: Solution should be yellow/orange. If green, Ti(III) reduction may have occurred prematurely (bad).

-

Step 2: Polymerization Setup

-

Flame-dry a 100 mL Schlenk flask under vacuum. Cycle Argon/Vacuum 3 times.

-

Add 30 mL of dry Toluene under Argon counter-flow.

-

Add 4.0 mL of MAO solution (10 wt% in toluene).

-

Ratio: Target an Al/Ti molar ratio of ~500:1 to 1000:1. High Al is required to scavenge impurities and activate the Ti center.

-

-

Equilibrate the flask in the oil bath at 50°C (or 70°C for higher activity).

Step 3: Initiation

-

Add 10 mL of purified Styrene monomer via syringe.

-

Immediately inject the Titanium catalyst stock solution (10

mol). -

Start Timer.

-

Visual Check: The solution should darken (deep red/brown) within seconds. Viscosity will increase rapidly.

-

Troubleshooting: If no color change occurs within 1 min, the system is poisoned. Abort.

-

Step 4: Termination & Quenching

-

After 1 hour (or when magnetic stir bar seizes due to bulk polymer formation), terminate the reaction.

-

Pour the reaction mixture slowly into 200 mL of acidic Methanol (MeOH + 5% HCl).

-

Function: HCl solubilizes the Aluminum residues (de-ashing), while MeOH precipitates the polymer.

-

-

Stir for 2 hours to ensure complete removal of MAO residues.

Step 5: Purification (Critical for Drug Dev)

Crude sPS contains amorphous (atactic) polystyrene (aPS) and catalyst residues.

-

Filter the white polymer powder.[2]

-

Soxhlet Extraction: Extract with Methyl Ethyl Ketone (MEK) for 12 hours.

-

Logic: aPS is soluble in boiling MEK; sPS is insoluble .

-

Yield Calculation: The material remaining in the thimble is pure sPS.

-

-

Dry the insoluble fraction in a vacuum oven at 150°C for 6 hours.

Diagram 2: Experimental Workflow

Caption: Workflow for isolating pure sPS. The Soxhlet step with MEK is critical to remove atactic byproducts.

Data Analysis & Characterization

Expected Results Table

| Parameter | Typical Value | Notes |

| Activity | Higher with | |

| Syndiotacticity | > 96% (rrrr pentad) | Determined by |

| Melting Point ( | 265°C - 275°C | High crystallinity.[1] |

| Solubility | Insoluble in Toluene < 100°C | Soluble in 1,2,4-trichlorobenzene at 135°C. |

Validation Methods

- NMR (1,2,4-trichlorobenzene, 130°C): Look for the single sharp resonance of the phenyl C1 carbon at 145.2 ppm . Multiple peaks indicate atactic/isotactic defects.

-

DSC (Differential Scanning Calorimetry): First heat may show solvent-induced crystallization. Second heat should show a sharp

around 270°C.

Troubleshooting & Optimization

-

Low Activity:

-

Check Al/Ti ratio.[3] Increase to 1000:1.

-

Verify Toluene purity. Even trace moisture kills the cationic Ti species.

-

-

Low Melting Point (<260°C):

-

Indicates low stereoregularity. Lower the polymerization temperature to 40-50°C to enhance steric control, though activity will drop.

-

-

Reactor Fouling:

-

sPS precipitates rapidly. Use vigorous mechanical stirring (overhead stirrer) rather than magnetic bars for volumes >100 mL.

-

References

-

Ishihara, N., Seimiya, T., Kuramoto, M., & Uoi, M. (1986). Crystalline Syndiotactic Polystyrene. Macromolecules, 19(9), 2464–2465. Link

-

Ishihara, N., Kuramoto, M., & Uoi, M. (1988). Stereospecific Polymerization of Styrene via Bridged & Half-Sandwich Titanocenes. Macromolecules, 21(12), 3356–3360. Link

-

Nomura, K. (2009). Half-Titanocenes for Precise Olefin Polymerization: Effects of Ligand Substituents. Dalton Transactions, (41), 8811–8823. Link

-

Pellecchia, C., & Grassi, A. (1999). Syndiotactic Polystyrene: Reaction Mechanisms and Catalyst Design. Topics in Catalysis, 7, 125–132. Link

-

Kucht, H., Kucht, A., Chien, J. C., & Rausch, M. D. (1993). Titanocenes with substituted cyclopentadienyl ligands for syndiotactic polymerization of styrene. Organometallics, 12(8), 3075–3080. Link

Sources

Application Note: Experimental Protocols for Catalysis using (Trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) Complexes

Introduction

Half-sandwich titanium complexes, particularly those bearing substituted cyclopentadienyl (Cp) ligands, are powerful and versatile catalysts in modern organic and polymer chemistry. The (Trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) system, often denoted as [Cp'''-Ti(IV)], represents a class of highly effective precatalysts. The defining feature of this system is the sterically demanding and electron-donating Cp''' ligand ((Me₃Si)C₅Me₄). This bulkiness enhances catalyst stability and influences the stereoselectivity of transformations, while the electronic properties of the ligand modulate the reactivity of the titanium center.

These Ti(IV) compounds are typically robust, air-sensitive solids that serve as precursors to the catalytically active species. Their primary applications are in Ziegler-Natta type olefin polymerization and a variety of hydrofunctionalization reactions, such as hydrosilylation.[1][2] This document provides a detailed guide for researchers on the safe handling, activation, and application of these catalysts, with specific, field-tested protocols for ethylene polymerization and imine hydrosilylation.

Critical Safety and Handling Protocols

The protocols described herein involve highly reactive and pyrophoric materials. Strict adherence to safety procedures is mandatory. All operations must be performed by trained personnel.

-

Inert Atmosphere: (Trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) complexes and their activators (e.g., organoaluminum compounds) are extremely sensitive to air and moisture. All manipulations must be conducted under a dry, oxygen-free inert atmosphere (argon or nitrogen) using either a glovebox or standard Schlenk line techniques.[3][4]

-

Solvent and Reagent Purity: All solvents must be rigorously dried and deoxygenated prior to use, typically by passing them through a solvent purification system or by distillation over appropriate drying agents. All other reagents and substrates must be dried and degassed.

-

Personal Protective Equipment (PPE): At a minimum, flame-retardant lab coats, safety glasses with side shields, and appropriate chemical-resistant gloves must be worn.[5]

-

Handling Titanium Precursors: Titanium halides like TiCl₄, often used in synthesis, are corrosive and react violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood or glovebox.[6] Solid titanium catalysts, especially as fine powders, can be pyrophoric and should not be exposed to ignition sources.[7][8]

-

Waste Disposal: All reactive waste must be carefully quenched before disposal. A common method involves slow addition of isopropanol to the cooled reaction mixture under an inert atmosphere, followed by slow addition of water. Dispose of chemical waste in accordance with institutional and local regulations.

General Experimental Workflow for Catalysis

The successful execution of a catalytic run follows a systematic workflow to ensure an anaerobic and anhydrous environment from start to finish. This process is crucial for reproducibility and for achieving high catalytic activity.

Caption: Simplified catalytic cycle for imine hydrosilylation.

Materials and Equipment

| Item | Specification |

| Precatalyst | (Me₃SiC₅Me₄)TiCl₃ or similar Ti(IV) complex |

| Reducing Agent | Phenylsilane (PhSiH₃) or Diphenylsilane (Ph₂SiH₂) |

| Substrates | N-Benzylideneaniline (or other imine) |

| Solvent | Anhydrous, deoxygenated Toluene or THF |

| Quenching Agent | Saturated aqueous NaHCO₃ solution |

| Apparatus | Schlenk flask with reflux condenser |

| Atmosphere | Argon or Nitrogen |

Step-by-Step Protocol

-

Reactor Setup: A 50 mL Schlenk flask equipped with a stir bar and reflux condenser is flame-dried under vacuum and backfilled with argon.

-

Charging Reagents: In a glovebox, the Schlenk flask is charged with the titanium precatalyst (e.g., 5 mol%). The flask is sealed, brought out of the glovebox, and connected to a Schlenk line.

-

Substrate Addition: The imine substrate (e.g., 1.0 mmol) is dissolved in 10 mL of anhydrous toluene and added to the flask via syringe.

-

Silane Addition: Phenylsilane (1.2 mmol, 1.2 equivalents) is added dropwise via syringe at room temperature. [9]Rationale: Adding the silane slowly helps to control the initial rate of catalyst activation and prevents potential side reactions.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100°C) and stirred for the required time (typically 2-12 hours), monitoring progress by TLC or GC-MS.

-

Quenching and Work-up: The flask is cooled to room temperature. The reaction is carefully quenched by the slow addition of 10 mL of saturated aqueous NaHCO₃ solution.

-

Product Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No or low activity | Air or moisture contamination in the reactor, solvents, or reagents. | Re-dry and deoxygenate all solvents and reagents. Ensure the integrity of the inert atmosphere setup. |

| Inactive catalyst precursor. | Verify the purity and integrity of the titanium complex by NMR or other analytical methods. | |

| Insufficient cocatalyst (MAO) or incorrect [Al]/[Ti] ratio. | Optimize the cocatalyst loading. Ensure the MAO is active (quality can degrade over time). | |

| Poor reproducibility | Inconsistent purity of reagents or monomer feed. | Use high-purity reagents and pass gaseous monomers through purification columns. |

| Variations in reaction temperature or pressure. | Use precise temperature and pressure controllers. Ensure efficient stirring to avoid mass transfer limitations. | |

| Broad polymer MWD | Multiple active site formation; chain transfer reactions. | Modify the ligand structure on the titanium center. Adjust temperature or monomer concentration. |

| Hydrosilylation stalls | Catalyst deactivation. | Ensure substrate is free of catalyst poisons (e.g., sulfur compounds). Consider a higher catalyst loading. |

References

-

Heutling, A., Pohlki, F., Bytschkov, I., & Doye, S. (2005). Hydroamination/Hydrosilylation Sequence Catalyzed by Titanium Complexes. Angewandte Chemie International Edition, 44, 2951-2954. [Link]

-

Bareille, L., Becht, S., Cui, J. L., Le Gendre, P., & Moïse, C. (2005). First Titanium-Catalyzed anti-1,4-Hydrosilylation of Dienes. Organometallics, 24(23), 5469–5472. [Link]

-

Gruber-Woelfler, H., Khinast, J. G., Flock, M., Fischer, R. C., Sassmannshausen, J., Stanoeva, T., & Gescheidt, G. (2009). Titanocene-Catalyzed Hydrosilylation of Imines: Experimental and Computational Investigations of the Catalytically Active Species. Inorganic Chemistry, 48(15), 7332–7343. [Link]

-

Gimbert, Y., Gornitzka, H., & Cazeau, P. (2002). Hydrosilylation of ketones catalyzed by C2-symmetric proline-derived complexes. Canadian Journal of Chemistry, 80(10), 1334–1340. [Link]

-

Di Girolamo, F., et al. (2022). Hydrosilylation and Silane Polymerization Catalyzed by Group 4 Amidometallocene Cations. Organometallics. [Link]

-

MSSA SAS. (n.d.). Safety Data Sheet: CAB-2 Catalyst. [Link]

-

ESPI Metals. (n.d.). Safety Data Sheet: Titanium. [Link]

-

Titanium Industries. (n.d.). Safety Data Sheet: Titanium. [Link]

-

Cristal. (n.d.). Handling Guidelines for Titanium Powder. [Link]

-

Horvath, B., et al. (2000). Trimethylsilylcyclopentadienes with Polyfluorinated Ponytails and Mono and Bis(η 5 -cyclopentadienyl)titanium(IV) Complexes Derived from Them. Organometallics. [Link]

-

European Patent Office. (2014). Catalyst for olefin polymerization, method for its preparation and use thereof - Patent 2816051. [Link]

-

Fujita, T., & Tohi, Y. (1999). Olefin polymerization by (cyclopentadienyl)(ketimide)titanium(IV) complexes of the type, Cp′TiCl2(N CtBu2)-methylaluminoxane (MAO) catalyst systems. Journal of Molecular Catalysis A: Chemical. [Link]

-

Science of Synthesis. (2015). Product Class 10: Organometallic Complexes of Titanium. Thieme. [Link]

-

Xu, G., et al. (2012). Synthesis and structures of (R)-cyclopentadienyl-binaphthoxy titanium(iv) complexes and catalytic properties for olefin polymerization. Dalton Transactions. [Link]

-

Shanu, A. (2020). A Study of TI Group (IV) Synthesis Complexes Post- Metallocene for Olefin Polymerization. Ignited Minds Journals. [Link]

-

Gansäuer, A., & Fan, C. (2020). Exploring Dinuclear Titanium Complexes in Titanium(III) Catalysis. European Journal of Organic Chemistry. [Link]

-

ChemOrgChem. (2024). Titanium(III) chloride (TiCl3) | Basics and Applications. YouTube. [Link]

-

Gansäuer, A., & Fan, C. (2020). Exploring Dinuclear Titanium Complexes in Titanium(III) Catalysis - Supporting Information. Universität Freiburg. [Link]

-

Fujimoto, H., et al. (2000). Theoretical study of heterogeneous Ziegler-Natta catalysts: A comparison between TiCl3 catalysts and MgCl2 supported catalysts by using paired interacting orbitals (PIO) analysis. Journal of Molecular Structure: THEOCHEM. [Link]

Sources

- 1. Catalyst for olefin polymerization, method for its preparation and use thereof - Patent 2816051 [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 5. titanium.com [titanium.com]

- 6. metauxspeciaux.fr [metauxspeciaux.fr]

- 7. Titanium - ESPI Metals [espimetals.com]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. Hydroamination/Hydrosilylation Sequence Catalyzed by Titanium Complexes [organic-chemistry.org]

methodology for activating (trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) with MAO

Application Note & Protocol

Topic: Methodology for Activating (Trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) with Methylaluminoxane (MAO)

For: Researchers, scientists, and drug development professionals.

Activation of (Me₃Si-Cp)Titanium(IV) Catalysts with Methylaluminoxane (MAO) for Olefin Polymerization: A Detailed Technical Guide*

Abstract

This guide provides a comprehensive methodology for the activation of (trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) pre-catalysts using methylaluminoxane (MAO). It delves into the fundamental activation mechanism, outlines critical experimental parameters, and presents a detailed, field-proven protocol for generating highly active single-site catalysts for olefin polymerization. Safety protocols for handling the pyrophoric cocatalyst are also emphasized to ensure procedural integrity and operator safety.

Introduction: The Synergy of Titanium Pre-catalysts and MAO

Single-site catalysts, such as those based on (trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) (hereafter denoted as [Cp''Ti]), have revolutionized the field of polyolefin synthesis. Their well-defined molecular structure allows for precise control over polymer properties, including molecular weight, molecular weight distribution, and comonomer incorporation.[1] However, the titanium pre-catalyst, typically a stable dichloride or trichloride complex, is inactive on its own. Its transformation into a potent polymerization agent is entirely dependent on activation by a suitable cocatalyst.

Methylaluminoxane (MAO) is the most effective and widely used activator for this class of metallocene and post-metallocene catalysts.[2][3] Discovered serendipitously, MAO's superior ability to activate these complexes compared to simple trialkylaluminums like trimethylaluminium (TMA) sparked a new era in polymerization catalysis.[2][4] This document provides the scientific rationale and a practical protocol for the successful activation of [Cp''Ti] complexes with MAO.

The Activation Mechanism: A Multi-Step Transformation

The activation of a titanium pre-catalyst by MAO is not a simple one-step reaction but a sophisticated, multi-faceted process. MAO performs three crucial functions: alkylation, abstraction (ionization), and scavenging.[1][2]

-

Alkylation: The process begins with the alkylation of the titanium pre-catalyst. The Lewis acidic aluminum centers in MAO exchange their methyl groups with the chloride ligands on the titanium center. This transforms the initial Ti-Cl bonds into more labile Ti-CH₃ bonds.[2]

-

Ligand Abstraction and Ion Pair Formation: Following alkylation, a highly Lewis acidic species within the complex MAO structure abstracts one of the ligands (either a remaining chloride or a newly added methyl group) from the titanium center.[1][2] This abstraction generates a coordinatively unsaturated, electrophilic cationic titanium species, [Cp''TiR]⁺ (where R is a methyl group or other ligand), which is the catalytically active site for olefin polymerization.[2][4] The abstracted ligand becomes part of a bulky, weakly coordinating MAO-derived anion, forming a stable ion pair.[1][2]

-

Scavenging: MAO is used in large excess, where it effectively scavenges protic impurities (like water) from the reaction medium.[2] These impurities would otherwise react with and deactivate the sensitive cationic titanium catalyst.

The overall activation pathway is a dynamic equilibrium. The bulky and weakly coordinating nature of the MAO-derived anion is critical; it stabilizes the titanium cation while being easily displaced by an incoming olefin monomer during the polymerization cycle.[1]

Figure 1: General mechanism for the activation of a [Cp''Ti]Cl₃ pre-catalyst by MAO.

Critical Parameters for Successful Activation

The efficiency of the activation process and the resulting catalyst's activity are highly dependent on several experimental variables.

A large excess of MAO is paramount for achieving high catalytic activity.[4] The optimal Al:Ti molar ratio can vary depending on the specific titanium complex, solvent, and desired polymer, but typically falls within a broad range.

| Parameter | Typical Range | Rationale & Key Considerations |

| Al:Ti Molar Ratio | 100:1 to 2000:1 | Low Ratios (<100): Insufficient for complete activation; can lead to the formation of inactive dinuclear complexes and catalyst deactivation.[5] |

| Optimal Ratios: Ensures complete generation of the active cationic species and effective scavenging of impurities. For some systems, a minimum ratio is required to prevent catalyst leaching from supports and subsequent reactor fouling.[6] | ||

| High Ratios (>2000): Often shows diminishing returns in activity and significantly increases cost. MAO is a major economic factor in industrial polymerization.[7] |

The choice of solvent is critical for both solubilizing the components and ensuring a clean reaction environment.

-

Recommended Solvents: Aromatic hydrocarbons such as toluene or xylene are most common, as they effectively dissolve MAO and most titanium pre-catalysts.[2]

-

Solvent Purity: The solvent must be rigorously purified to remove water, oxygen, and other polar impurities. Standard procedures involve distillation over drying agents (e.g., sodium/benzophenone) or passing through activated alumina columns, followed by sparging with an inert gas like nitrogen or argon.

Activation is typically performed at or near the intended polymerization temperature.

-

Temperature: Activation can often be carried out at ambient temperature (20-25 °C). For polymerization reactions run at higher temperatures (e.g., 50-80 °C), the activation can be performed in situ at the reaction temperature.[7]

-

Time: A short "pre-activation" or "aging" time of 5-15 minutes is often sufficient for the formation of the active species before introducing the monomer.

Safety and Handling of Pyrophoric Reagents

WARNING: Methylaluminoxane (MAO) is a pyrophoric material. It ignites spontaneously upon contact with air and reacts violently with water.[2][8] All manipulations must be performed under a strict inert atmosphere (nitrogen or argon) using appropriate air-free techniques (e.g., Schlenk line or glovebox).

Mandatory Personal Protective Equipment (PPE):

-

Flame-resistant lab coat.

-

Appropriate chemical-resistant gloves (inspect before use).[8]

Handling Procedures:

-

Work in a well-ventilated area, preferably a fume hood equipped for inert atmosphere work.[8][9]

-

Ensure all glassware is oven- or flame-dried and cooled under vacuum or an inert gas stream before use.

-

Use gas-tight syringes or cannulas for transferring MAO solutions.

-

Do not allow MAO to come into contact with air or water.[3][10]

-

In case of skin contact, immediately rinse with copious amounts of water and seek medical attention.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the homogeneous activation of a [Cp''Ti]Cl₃ pre-catalyst for olefin polymerization. All quantities should be adjusted based on the desired scale and specific Al:Ti ratio.

-

(Trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) trichloride ([Cp''Ti]Cl₃)

-

Methylaluminoxane (MAO), typically as a 10 wt% solution in toluene

-

Anhydrous, deoxygenated toluene

-

High-purity olefin monomer (e.g., ethylene, propylene)

-

Methanol (for quenching)

-

Schlenk line or glovebox

-

Oven-dried Schlenk flasks and glassware

-

Gas-tight syringes and needles

-

Magnetic stirrer and stir bars

-

Cannulas for liquid transfer

Figure 2: Standard workflow for catalyst activation and subsequent polymerization.

-

Reactor Preparation: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with high-purity nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.

-

Solvent Addition: Add the desired volume of anhydrous, deoxygenated toluene to the reaction flask via cannula or syringe.

-

Pre-catalyst Solution: In a separate Schlenk tube or vial under an inert atmosphere, accurately weigh the desired amount of the [Cp''Ti]Cl₃ pre-catalyst. Dissolve it in a small amount of anhydrous toluene to create a stock solution of known concentration.

-

Pre-catalyst Injection: Transfer the calculated volume of the [Cp''Ti]Cl₃ solution to the reaction flask containing the bulk solvent. The solution should be stirred to ensure homogeneity.

-

MAO Addition: Calculate the required volume of the MAO solution to achieve the target Al:Ti molar ratio. Using a clean, dry, gas-tight syringe, slowly add the MAO solution dropwise to the stirring pre-catalyst solution in the reaction flask. A color change is often observed upon addition, indicating a reaction.

-

Pre-activation (Aging): Allow the catalyst/cocatalyst mixture to stir at the desired temperature (e.g., 25 °C) for 5-15 minutes. This "aging" step ensures the complete formation of the active cationic species.

-

Initiate Polymerization: The activated catalyst solution is now ready for use. Introduce the olefin monomer into the reactor (e.g., by pressurizing with ethylene gas or injecting a liquid olefin) to commence polymerization.

-

Quenching: After the desired reaction time, terminate the polymerization by carefully and slowly adding a quenching agent, such as acidified methanol. This will protonate and deactivate the catalyst.

-

Polymer Isolation: The resulting polymer can be isolated by precipitation in a non-solvent (like methanol), followed by filtration, washing, and drying under vacuum.

Summary and Key Takeaways

The activation of (trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) catalysts with MAO is a robust and efficient method for generating highly active single-site polymerization catalysts. Success hinges on a clear understanding of the activation mechanism and meticulous attention to experimental detail.

-

MAO is Multifunctional: It serves as an alkylator, an ion-forming abstractor, and a scavenger.[1][2]

-

High Al:Ti Ratio is Crucial: A large excess of MAO is necessary to drive the equilibrium towards the active cationic species and ensure high catalytic activity.[4][6]

-

Purity is Paramount: The exclusion of air and water is non-negotiable. All reagents and solvents must be anhydrous and handled under a strict inert atmosphere.

-

Safety First: MAO is pyrophoric. Adherence to safety protocols and the use of appropriate PPE are mandatory.[8][9][10]

By following the principles and protocols outlined in this guide, researchers can reliably generate active catalyst systems for the synthesis of well-defined polyolefins.

References

-

Wikipedia. Methylaluminoxane. [Link]

-

The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. PMC. [Link]

-

Kaminsky, W. (2017). Methylaluminoxane as activator for olefin polymerization catalysts. Morressier. [Link]

-

Activation of Substituted Metallocene Catalysts Using Methylaluminoxane. Wiley Online Library. [Link]

-

Metallocene polymerization cocatalyst (MAO). Tosoh Finechem Co., Ltd. [Link]

-

The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. ACS Publications. [Link]

-

Tritto, I., et al. Titanocene-Methylaluminoxane Catalysts for Olefin Polymerization: A 13C NMR Study of the Reaction Equilibria and Polymerization. ACS Publications. [Link]

-

Chen, E. Y. X. (2017). Deactivation and reactivation of methylaluminoxane (MAO) and the derived metallocene catalysts. New insight into MAO active site structure and activation mechanism. Morressier. [Link]

-

Babushkin, D. E., & Brintzinger, H. H. (2002). Activation of dimethyl zirconocene by methylaluminoxane (MAO)-size estimate for Me-MAO(-) anions by pulsed field-gradient NMR. PubMed. [Link]

-

Nomura, K., et al. (2001). Olefin polymerization by cyclopentadienyltris(dimethylamido)titanium(IV) complexes. Semantic Scholar. [Link]

-

Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands. PMC. [Link]

-

Huang, T., et al. (2021). Ethylene/Styrene Copolymerization by (Me3SiC5H4)TiCl2(O-2,6-iPr2-4-RC6H2) (R = H, SiEt3)-MAO Catalysts. PMC. [Link]

-

High Molecular Weight Atactic Polypropene Synthesized with (η5-pentamethylcyclopentadienyl)tribenzyl Titanium Activated with MAO. J-GLOBAL. [Link]

Sources

- 1. Methylaluminoxane as activator for olefin polymerization catalysts [morressier.com]

- 2. Methylaluminoxane - Wikipedia [en.wikipedia.org]

- 3. tosoh-finechem.co.jp [tosoh-finechem.co.jp]

- 4. The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

Application Notes and Protocols: The Transformative Power of Small Molecule Synthesis and Functionalization in Modern Research

Here are the detailed Application Notes and Protocols on the applications in small molecule synthesis and functionalization.

Authored by a Senior Application Scientist

Introduction: The Central Role of Small Molecules in Modern Science

Small molecules, organic compounds with a low molecular weight (typically ≤ 1000 daltons), are the bedrock of numerous scientific disciplines, most notably pharmacology and chemical biology.[1] Their ability to modulate biological processes by binding to macromolecules like proteins and nucleic acids makes them invaluable as therapeutic agents and research tools.[1][2] Over 90% of drugs available today are small molecules, a testament to their success in treating a vast range of diseases.[3][4] The power of small molecules lies in their design flexibility; their atomic composition can be meticulously tuned to achieve high affinity and selectivity for a specific biological target, thereby maximizing therapeutic effect while minimizing off-target side effects.[2][3] This guide provides an in-depth exploration of the cutting-edge synthetic and functionalization strategies that are revolutionizing how researchers design, create, and apply these powerful chemical entities.

Foundational Strategies in Small Molecule Synthesis

The ability to construct complex molecular architectures from simple precursors is a cornerstone of organic chemistry. Modern synthesis is not just about making molecules; it's about making them efficiently, sustainably, and with a clear purpose.

The Logic of Synthesis: From Retrosynthesis to Modern Disconnections

The art of planning a synthesis has been profoundly shaped by the concept of retrosynthetic analysis, a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials.[5] However, the available "rules" for these disconnections are constantly evolving. The advent of novel transition-metal-catalyzed reactions, for instance, has introduced new and powerful ways to form chemical bonds, enabling more direct and efficient synthetic routes that were previously unimaginable.[6] A prime example is the use of C–H activation, which allows chemists to view ubiquitous C-H bonds as functional handles, fundamentally changing the landscape of synthetic strategy.[6]

Green Chemistry in Synthesis: A Paradigm Shift

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact.[7] This philosophy, encapsulated in 12 core principles, advocates for the design of chemical processes that reduce waste, use less hazardous substances, and improve energy efficiency.[8][9] A key tenet is "atom economy," which favors reactions that incorporate the maximum number of atoms from the reactants into the final product.[10] The adoption of green chemistry is not just an environmental imperative but also an economic one, as it often leads to more efficient, safer, and less expensive manufacturing processes.[7][10]

The Rise of Automated Synthesis

Historically, small molecule synthesis has been a manual, labor-intensive process. However, the field is undergoing a transformation analogous to the automation seen in peptide and oligonucleotide synthesis.[11][12] Automated synthesis platforms are emerging that can perform multi-step reactions, purifications, and analyses with minimal human intervention.[13][14][15] These systems dramatically accelerate the synthesis of compound libraries for high-throughput screening and enable rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[12][13]

Key Methodologies in Small Molecule Functionalization

Functionalization—the introduction or modification of functional groups—is critical for fine-tuning the properties of a small molecule. The following methodologies represent the forefront of chemical innovation, enabling chemists to modify complex molecules with unprecedented precision.

Late-Stage Functionalization (LSF): A Game-Changer for Drug Discovery

Late-Stage Functionalization (LSF) refers to the strategy of introducing chemical modifications at the final steps of a synthesis.[16][17] This approach is incredibly powerful in medicinal chemistry as it allows for the rapid diversification of a promising drug candidate or lead compound without resorting to a lengthy de novo synthesis for each new analog.[18][19]

Causality Behind the LSF Advantage: In traditional synthesis, modifications are made early, and each new analog requires a complete, multi-step synthesis. LSF bypasses this bottleneck. By targeting the most abundant and typically inert C-H bonds, chemists can directly append new functional groups to a complex molecular core, rapidly generating a library of related compounds to explore SAR and optimize drug-like properties such as potency, selectivity, and metabolic stability.[18][19]

A key enabling technology for LSF is transition-metal-catalyzed C-H activation .[20][21] Catalysts, often based on palladium, rhodium, or iridium, can selectively cleave a specific C-H bond and replace the hydrogen atom with a new substituent.[6][21] This has revolutionized the way medicinal chemists approach lead optimization.[19]

Workflow for Late-Stage Functionalization in Lead Optimization

Caption: A generalized workflow illustrating the efficiency of Late-Stage Functionalization (LSF) in drug lead optimization.

"Click Chemistry": The Art of Efficient Molecular Assembly

Coined by Nobel laureate K. Barry Sharpless, "click chemistry" is not a single reaction, but a philosophy that emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require simple reaction conditions.[22] The archetypal click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[22][23]

Trustworthiness through Bio-orthogonality: The true power of click chemistry in a biological context lies in its bio-orthogonal nature. The reacting functional groups (e.g., azides and alkynes) are abiotic; they do not interact with or interfere with biological molecules or processes within a living system.[23] This allows for the precise and selective labeling or joining of molecules in complex biological environments, such as on the surface of cells or within proteins.[23][] This has been revolutionary for creating antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets cancer cells.[25][26]

Conceptual Diagram of Click Chemistry for Bioconjugation

Caption: The "click" concept: joining a biomolecule and a payload via a stable, bio-orthogonal linkage.

Photoredox Catalysis: Harnessing Light for Novel Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[27] It uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under remarkably mild conditions.[28][29]

Expertise in Reaction Design: Traditional synthetic methods often require harsh reagents or high temperatures to generate radicals. Photoredox catalysis provides an alternative pathway that is often more selective and functional-group tolerant.[27] This methodology has enabled the development of entirely new chemical transformations and has found widespread use in both academic and industrial settings for the construction of complex C-C and C-heteroatom bonds.[28] The ability to use visible light as a clean, renewable reagent is a significant step towards more sustainable chemical manufacturing.[30]

Application Showcase: From Bioactive Probes to Therapeutics

The true value of these synthetic methodologies is realized in their application to solve real-world scientific problems.

Case Study 1: Rapid Lead Optimization via Late-Stage C-H Functionalization

Scenario: A high-throughput screen identifies a lead compound for a novel protein target. The compound has good potency (IC₅₀ = 100 nM) but suffers from poor aqueous solubility and rapid metabolic degradation. The core structure is complex, making traditional analog synthesis time-consuming.

Strategy: A late-stage C-H functionalization strategy is employed to directly modify several positions on the aromatic rings of the lead compound. A matrix of reactions is set up using different coupling partners to introduce a variety of substituents aimed at improving physicochemical properties.

Results: Within weeks, a library of 50 analogs is generated and tested. The data, summarized below, reveals key SAR insights.

| Compound | Modification (at C5-position) | IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, min) |

| Lead | -H | 100 | 5 | 15 |

| Analog 1 | -F | 95 | 6 | 20 |

| Analog 2 | -CF₃ | 150 | 2 | 45 |

| Analog 3 | -OCH₃ | 80 | 25 | 35 |

| Analog 4 | -morpholine | 110 | >200 | 65 |

Case Study 2: Synthesis of a Targeted Covalent Inhibitor

Rationale: Targeted Covalent Inhibitors (TCIs) are designed to form a permanent covalent bond with their protein target.[31] This can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors.[31] The design typically involves a scaffold that provides binding affinity and selectivity, attached to a mildly reactive electrophilic "warhead" that forms a bond with a nearby nucleophilic amino acid residue (e.g., cysteine) in the target's active site.[32][33]

Synthetic Approach: The synthesis begins with the construction of the non-covalent recognition element. In the final step, the electrophilic warhead, such as an acrylamide or vinyl sulfonamide, is appended.[33] This modular approach allows for the separate optimization of the binding moiety and the reactive group.

Case Study 3: Building Natural Product-Inspired Libraries

Natural products have long been a rich source of inspiration for drug discovery due to their inherent biological relevance and structural complexity.[34] However, total synthesis of these molecules can be exceedingly complex.[5] Modern strategies like Biology-Oriented Synthesis (BIOS) aim to create libraries of compounds that are based on privileged natural product scaffolds.[34][35] This approach synthesizes a simplified core structure of a natural product, which can then be elaborated using diverse functionalization techniques to create a collection of "natural product-like" molecules for screening.[35]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always consult primary literature and perform appropriate risk assessments before undertaking any new experimental procedure.

Protocol 1: A Representative Palladium-Catalyzed C-H Arylation (LSF)

This protocol describes the direct arylation of a heteroaromatic core, a common LSF transformation.

Objective: To couple 4-bromoanisole to the C-H bond of a complex benzoxazole-containing lead molecule.

Materials:

-

Benzoxazole Lead Compound (1.0 eq)

-

4-Bromoanisole (1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Pivalic Acid (PivOH, 0.3 eq)

-

Dimethylacetamide (DMAc), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Benzoxazole Lead Compound, K₂CO₃, and Pd(OAc)₂.

-

Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMAc, followed by 4-bromoanisole and pivalic acid via syringe.

-

Causality: Pivalic acid acts as a ligand and a proton shuttle, facilitating the C-H activation step.

-

-

Reaction: Place the sealed vial in a preheated heating block at 110 °C. Stir the reaction mixture for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC to confirm the consumption of starting material and formation of the desired product mass.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel to yield the arylated product.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the labeling of a peptide containing a terminal alkyne with an azide-functionalized fluorophore.

Materials:

-

Alkyne-modified peptide (1.0 eq)

-

Azide-fluorophore (1.2 eq)

-

Copper(II) Sulfate (CuSO₄, 0.1 eq)

-

Sodium Ascorbate (1.0 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 0.5 eq)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Peptide Solution: Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-2 mg/mL.

-

Reagent Premix: In a separate microcentrifuge tube, prepare a premix of CuSO₄ and THPTA in PBS.

-

Causality: THPTA is a ligand that stabilizes the catalytically active Cu(I) oxidation state and prevents copper from precipitating or damaging the biomolecule.

-

-

Fluorophore Addition: Add the azide-fluorophore (typically dissolved in a minimal amount of DMSO) to the peptide solution and mix gently.

-

Initiation: To the peptide/fluorophore mixture, add the CuSO₄/THPTA premix. Immediately after, add a freshly prepared solution of sodium ascorbate in PBS.

-

Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) species in situ.

-

-

Reaction: Gently agitate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Self-Validation: The reaction progress can be monitored by MALDI-TOF mass spectrometry, observing the mass shift corresponding to the addition of the azide-fluorophore.

-

-

Purification: Purify the labeled peptide from excess reagents using size-exclusion chromatography (e.g., a PD-10 desalting column) or reverse-phase HPLC.

Conclusion and Future Perspectives

The fields of small molecule synthesis and functionalization are in a state of constant, rapid evolution. Methodologies like late-stage functionalization, click chemistry, and photoredox catalysis have fundamentally altered the efficiency and scope of what is possible, enabling scientists to create and modify complex molecules with surgical precision. Looking forward, the integration of artificial intelligence and machine learning with automated synthesis platforms promises to further accelerate the discovery process.[7][12] These systems will be able to predict optimal synthetic routes, propose novel molecular structures with desired properties, and execute their synthesis, ushering in a new era of on-demand molecular innovation.

References

-

Title: Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research Source: PMC URL: [Link]

-

Title: Late-stage Functionalization for Improving Drug-like Molecular Properties Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: Small Molecules and their Impact in Drug Discovery Source: Mantell Associates URL: [Link]

-

Title: An overview of late-stage functionalization in today's drug discovery Source: PubMed URL: [Link]

-

Title: An Overview of Recent Advances in Biomedical Applications of Click Chemistry Source: ACS Publications URL: [Link]

-

Title: Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Photoredox Catalysis for Organic Synthesis Source: Preprints.org URL: [Link]

-

Title: An update on late-stage functionalization in today's drug discovery Source: Taylor & Francis Online URL: [Link]

-

Title: Bridging the Gap Between Natural Product Synthesis and Drug Discovery Source: PMC - NIH URL: [Link]

-

Title: Design and Synthesis of Covalent Inhibitors of FabA Source: PMC - NIH URL: [Link]

-

Title: Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: Novel automated production technique could revolutionise production of small molecules Source: European Pharmaceutical Review URL: [Link]

-

Title: The medicinal chemist's toolbox for late stage functionalization of drug-like molecules Source: Royal Society of Chemistry (Chemical Society Reviews) URL: [Link]

-

Title: Synthesis of many different types of organic small molecules using one automated process Source: Science URL: [Link]

-

Title: Click Chemistry Conjugations Source: PMC - NIH URL: [Link]

-

Title: C-H Activation Reactions | Functionalization of Carbon Bonds Source: Mettler Toledo URL: [Link]

-

Title: Applications of red light photoredox catalysis in organic synthesis Source: RSC Publishing URL: [Link]

-

Title: C-H Bond Functionalization in Complex Organic Synthesis Source: Department of Chemistry and Chemical Biology, Harvard University URL: [Link]

-

Title: Design and synthesis of analogues of natural products Source: RSC Publishing URL: [Link]

-

Title: Structure-Based Design and Synthesis of Covalent Inhibitors for Deubiquitinase and Acetyltransferase ChlaDUB1 of Chlamydia trachomatis Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Synthesis of Natural Product Inspired Compound Collections Source: ResearchGate URL: [Link]

-

Title: Green-by-Design Small-Molecule API Synthesis Source: Parenteral Drug Association URL: [Link]

-

Title: Design and Synthesis of Covalent Inhibitors of FabA Source: ACS Publications (ACS Omega) URL: [Link]

-

Title: Automated Synthesis of APIs and Derivatives through SPS-Flow Technology Source: Synfacts URL: [Link]

-

Title: Small molecule - Wikipedia Source: Wikipedia URL: [Link]

-

Title: PHOTOREDOX CATALYSIS: ILLUMINATING ORGANIC REACTIONS Source: ResearchGate URL: [Link]

- Title: Photoredox Catalysis Source: University of Minnesota URL

-

Title: Recent advances made in the synthesis of small drug molecules for clinical applications: An insight Source: Bangor University Research Portal URL: [Link]

-

Title: A Chemical Biology View of Bioactive Small Molecules and a Binder-Based Approach to Connect Biology to Precision Medicines Source: NIH URL: [Link]

-

Title: The Molecular Industrial Revolution: Automated Synthesis of Small Molecules Source: PMC - NIH URL: [Link]

-

Title: Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction Source: PMC - NIH URL: [Link]

-

Title: Advances in Small-Molecule Synthesis Source: Pharmaceutical Technology URL: [Link]

-

Title: Design and Synthesis of Covalent Inhibitors of FabA Source: PubMed URL: [Link]

-

Title: Recent Applications of C–H Functionalization in Complex Natural Product Synthesis Source: RSC Publishing URL: [Link]

-

Title: Introduction to small molecule drug discovery and preclinical development Source: Frontiers URL: [Link]

-

Title: Automated Synthesis & Reaction Screening Source: Chemspeed Technologies AG URL: [Link]

-

Title: Natural Product Synthesis in the 21st Century: Beyond the Mountain Top Source: ACS Publications URL: [Link]

-

Title: A chemical biology view of bioactive small molecules and a binder-based approach to connect biology to precision medicines Source: bioRxiv URL: [Link]

-

Title: Targeted Covalent Inhibitor Synthesis Source: YouTube URL: [Link]

-

Title: Natural Product Synthesis: The Endless Quest for Unreachable Perfection Source: PMC - NIH URL: [Link]

-

Title: Advancements in small molecule drug design: A structural perspective Source: PMC - NIH URL: [Link]

-

Title: Green Chemistry Techniques for Small-Scale Organic Synthesis Source: ResearchGate URL: [Link]

-

Title: Synthesis of Small Molecules for Drug Discovery and Development Source: Hindawi URL: [Link]

-

Title: Principles of green chemistry: Advancing pharma sustainability Source: Pharma Manufacturing URL: [Link]

-

Title: Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development Source: MDPI URL: [Link]

-

Title: Driving sustainable drug discovery and development using Green Chemistry Source: AstraZeneca URL: [Link]

Sources

- 1. Small molecule - Wikipedia [en.wikipedia.org]

- 2. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 4. Synthesis of Small Molecules for Drug Discovery and Development :: Special Issue :: Science Publishing Group [sciencepublishinggroup.com]

- 5. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green-by-Design Small-Molecule API Synthesis [news.pda.org]

- 8. mdpi.com [mdpi.com]

- 9. Sustainable drug discovery using Green Chemistry [astrazeneca.com]

- 10. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]

- 11. Synthesis of many different types of organic small molecules using one automated process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Molecular Industrial Revolution: Automated Synthesis of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. communities.springernature.com [communities.springernature.com]

- 15. chemspeed.com [chemspeed.com]

- 16. An overview of late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The medicinal chemist's toolbox for late stage functionalization of drug-like molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mt.com [mt.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. purepeg.com [purepeg.com]

- 26. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. researchgate.net [researchgate.net]

- 29. ethz.ch [ethz.ch]

- 30. Applications of red light photoredox catalysis in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. m.youtube.com [m.youtube.com]

- 32. Design and Synthesis of Covalent Inhibitors of FabA - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. Design and synthesis of analogues of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

preparation of titanium-based advanced materials from (trimethylsilyl)pentamethylcyclopentadienyltitanium(IV)

Application Note: AN-Ti-045

Focus Molecule: Pentamethylcyclopentadienyltitanium(IV) tris((trimethylsilyl)methyl)

Formula:

Executive Summary

This guide details the synthesis and application of Pentamethylcyclopentadienyltitanium(IV) tris((trimethylsilyl)methyl) (hereafter referred to as Precursor A ). Unlike conventional titanium halides (e.g.,

Key Applications Covered:

-

High-Performance Polymers: Catalytic production of Syndiotactic Polystyrene (sPS), a crystalline engineering thermoplastic with a melting point of ~270°C.

-

Advanced Ceramics (Molecular Route): Synthesis of Titanium Nitride (TiN) precursors via direct dinitrogen (

) cleavage and hydrogenation, offering a low-temperature molecular route to Ti-N materials.

Precursor Synthesis & Validation

Objective: Synthesize

Mechanistic Rationale

The synthesis relies on salt metathesis. The choice of the (trimethylsilyl)methyl ligand is critical: it lacks

Protocol: Synthesis of

Safety: All steps must be performed under Argon or Nitrogen using Schlenk or Glovebox techniques.

Reagents:

- (1.0 eq)

- (3.1 eq) [Lithium (trimethylsilyl)methyl]

-

Solvent: Diethyl ether (

) or Pentane (Anhydrous, degassed)

Step-by-Step Workflow:

-

Slurry Preparation: Suspend

(red solid) in -

Alkylation: Dropwise add

(dissolved in-

Observation: Color shifts from red to orange/yellow.

-

-

Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 3 hours.

-

Workup:

-

Remove solvent under vacuum.

-

Extract the residue with pentane (to leave behind LiCl salts).

-

Filter through Celite.

-

-

Crystallization: Concentrate the pentane filtrate and cool to -30°C.

-

Yield: Isolate yellow/orange crystals of

.

Validation Criteria (Self-Check)

| Technique | Expected Signal | Interpretation |

| Color | Bright Yellow/Orange | Darkening indicates decomposition/oxidation. |

Application A: Syndiotactic Polystyrene (sPS)

Context: sPS is a semi-crystalline polymer with high chemical resistance and heat tolerance. Precursor A, when activated, is among the most active catalysts for this transformation.

Activation Mechanism

The neutral trialkyl precursor is inactive. It must be converted to a cationic species using a borate activator.[1]

Polymerization Protocol

Reagents:

-

Precursor A (10

mol) -

Co-catalyst:

(10 -

Monomer: Styrene (purified, dry)

-

Solvent: Toluene

Procedure:

-

Catalyst Mix: In a glovebox, mix Precursor A and

in toluene (5 mL).-

Critical Check: Solution should turn deep red/brown, indicating cation formation.

-

-

Injection: Inject the catalyst solution into a reactor containing styrene (10 mL) and toluene (40 mL) at 70°C.

-

Reaction: Stir vigorously for 30–60 minutes.

-

Quench: Terminate with acidified methanol (HCl/MeOH).

-

Purification:

-

Filter the white polymer precipitate.

-

Extract with boiling Methyl Ethyl Ketone (MEK) to remove atactic polystyrene (amorphous).

-

The residue is pure sPS.

-

Application B: Molecular Precursors for Titanium Nitride (TiN)

Context: Conventional TiN is made at >1000°C. Precursor A allows for "Nitrogen Fixation" tracks where molecular

N2 Activation Workflow

This process demonstrates the transformation of the organometallic precursor into a Ti-N cluster, which can be calcined to TiN ceramics.

DOT Diagram: N2 Activation & Material Formation

Caption: Transformation of organometallic Ti-alkyls to Ti-Nitride clusters via hydrogenolysis and N2 cleavage.

Protocol: Synthesis of Ti-Nitride Clusters

-

Hydrogenolysis: Treat a solution of Precursor A in cyclohexane with

(1 atm).-

Byproduct:

(volatile, removed easily). -

Intermediate: Forms a reactive Titanium Hydride cluster.[1]

-

-

Nitrogenation: Expose the hydride solution to

(1 atm). -

Cleavage: Heat to mild temperatures (60–100°C). The Ti-H cluster reduces

, cleaving the triple bond to form bridging Nitride ( -

Isolation: Crystallize the resulting cluster (e.g.,

). -

Material Conversion: Pyrolyze the cluster at 500°C to yield nanostructured TiN/TiC ceramic composites.

Data Summary & Comparison

| Parameter | Precursor A ( | Conventional Precursor ( |

| Stability | High (Air sensitive, thermally stable) | High (Hydrolysis sensitive) |

| Reaction Byproducts | ||

| sPS Activity | Very High ( | Low/Inactive without modification |

| Ceramic Route | Molecular (Low Temp N2 activation) | CVD/Physical (High Temp >800°C) |

| Impurity Profile | Silicon incorporation possible | Chlorine contamination common |

References

-

Synthesis and Catalytic Application of Cp*Ti(CH2SiMe3)3 Source: ResearchGate / Scientific Literature Context: Detailed synthesis of the tris((trimethylsilyl)methyl) precursor and its reactivity with borates for styrene polymerization. URL:

-

Nitrogen Activation by Titanium Alkyl/Hydride Complexes Source: ResearchGate / Journal of the American Chemical Society Context: Describes the reaction of Cp*Ti(CH2SiMe3)3 with H2 and N2 to form titanium nitride/imide clusters. URL:

-

Atomic Layer Deposition (ALD) using Modified Cp-Ti Precursors Source: Journal of Materials Chemistry C Context: Comparative study of Cp-based Ti precursors for TiO2 and TiN thin films, highlighting the thermal benefits of specific ligand sets. URL:

-

Titanium Nitride Synthesis Methodologies Source: Semantic Scholar / Materials Science Reviews Context: Overview of conventional vs. molecular precursor routes for TiN and TiC ceramics. URL:

Sources

Troubleshooting & Optimization

improving the yield of (trimethylsilyl)pentamethylcyclopentadienyltitanium(IV) synthesis

Topic: Optimization of (Pentamethylcyclopentadienyl)titanium(IV) Trichloride Synthesis via the Silyl-Elimination Protocol

User Guide Version: 2.4 (Current Standards)

Applicable Compounds:

Core Directive & Process Overview

The Issue:

Many researchers struggle with low yields (40–60%) and paramagnetic impurities (Green/Blue Ti(III) species) when synthesizing pentamethylcyclopentadienyltitanium(IV) trichloride (

The Solution:

To maximize yield (>90%) and purity, you must utilize the Silyl-Elimination Route (Reaction of

Reaction Logic

The reaction relies on the high thermodynamic affinity of Silicon for Chlorine (Si-Cl bond formation) to drive the ligand exchange.

Experimental Protocol (High-Yield Standard)

Pre-Requisite Check:

-

: Must be clear/colorless. If yellow/brown, it contains

- : Must be isomerically pure. Impurities in the silane precursor lead to uncrystallizable oils.

Step-by-Step Methodology

Step 1: Preparation of the Titanium Solution

-

In a glovebox or under strict Schlenk conditions (Argon), charge a flame-dried Schlenk flask with

(1.0 equiv) . -

Dilute with dry Toluene (approx. 10 mL per gram of

).-

Note: Benzene is historically used but Toluene is safer and allows for higher temperature reflux if kinetics are sluggish.

-

Step 2: Controlled Addition (Critical Step)

-

Dissolve

(1.0–1.05 equiv) in a minimal amount of Toluene. -

Add the silane solution dropwise to the

solution at Room Temperature (RT).-

Observation: The solution will immediately turn dark red/orange.

-

Caution: The reaction is exothermic.[2] Rapid addition can boil the solvent and entrain volatile

, skewing stoichiometry.

-

Step 3: Reaction & Completion

-

Stir at RT for 1 hour.

-

Optional but Recommended: Reflux gently for 1–2 hours.

-

Why? This ensures complete consumption of the starting material and drives off the generated

gas, shifting the equilibrium to the right.

-

Step 4: Isolation & Purification

-

Remove all volatiles in vacuo. You will be left with a red/orange solid.

-

Purification Path A (Crystallization): Extract with hot hexane or toluene, filter while hot (to remove inorganic insolubles), and cool to -20°C.

-

Purification Path B (Sublimation - Gold Standard): Sublime the crude solid at 120–140°C under high vacuum (

Torr). This yields analytical-grade crystals.

Troubleshooting Guide (FAQ)

Category A: Yield & Stoichiometry[2]

Q: My product is a sticky, dark oil that won't crystallize. What happened? A: This is the "Stoichiometric Drift" error.

-

Excess Silane: If you used a slight excess of

and didn't sublime, the unreacted silane acts as a solvent, keeping the product in an oily phase. Fix: Wash the crude solid with cold pentane (the product is less soluble than the silane). -

Grease Contamination: Silicone grease dissolves in

. Fix: Use Teflon sleeves instead of grease for ground glass joints.

Q: I obtained a low yield (<50%). Where did the mass go?

A: Check your vacuum trap.

Category B: Purity & Color

Q: The product is green or blue. Is this normal?

A: No. Green/Blue indicates Titanium(III) (

-

Cause 1: You used the Lithium salt (

) route. Switch to the Silyl route. -

Cause 2:[3] Overheating in the presence of amine impurities.

-

Fix: Ti(III) is hard to separate. You can try to oxidize it back to Ti(IV) by bubbling trace

or adding

Q: My

-

Prepare a stock solution of

in Toluene with a known molarity. -

Dispense volumetrically. This is far more accurate than weighing a fuming liquid that hydrolyzes instantly in air.

Diagnostic & Process Visualization

The following diagram illustrates the decision logic for synthesis and troubleshooting.

Caption: Workflow logic comparing the Lithium vs. Silyl routes, highlighting the critical pathway to avoid Ti(III) reduction and oily byproducts.

Comparative Yield Data

The following table summarizes why the Silyl route is the industry standard for this specific complex.

| Parameter | Salt Route ( | Silyl Route ( |

| Typical Yield | 50–70% | 90–96% |

| Primary Impurity | Excess | |

| Byproduct State | LiCl (Solid, fine precipitate) | |

| Purification | Difficult filtration of fine LiCl | Evaporation & Sublimation |

| Moisture Sensitivity | Extreme (Li salt is hygroscopic) | Moderate (Silane is stable) |

References

-

Latesky, S. L., et al. (1982). "Titanium(IV) and Zirconium(IV) Complexes." Inorganic Syntheses, 21, 181.

- Core protocol source for the silyl-elimin

-

Mena, M., et al. (1989). "Pentamethylcyclopentadienyltitanium Trimethyl: Synthesis and Reactivity." Organometallics, 8(2), 476–482.

- Details the stability and alkyl

- Beydoun, N., et al. (1994). "Synthesis and characterization of (trimethylsilyl)cyclopentadienyltitanium trichloride." Organometallics, 13(7). Provides comparative insights for TMS-substituted rings.

- Eisch, J. J., & King, R. B. (1981). Organometallic Syntheses, Vol 2. Academic Press.

Sources

challenges in handling air-sensitive (trimethylsilyl)pentamethylcyclopentadienyltitanium(IV)

The following technical guide addresses the handling, stability, and troubleshooting of (Pentamethylcyclopentadienyl)titanium(IV) complexes.

Note on Nomenclature & Compound Identity:

The specific name provided—"(trimethylsilyl)pentamethylcyclopentadienyltitanium(IV)"—contains a chemical contradiction. The pentamethylcyclopentadienyl ligand (

- : Trimethyl(pentamethylcyclopentadienyl)titanium(IV) — Extreme Light/Air Sensitivity.

- : Tris(trimethylsilylmethyl)(pentamethylcyclopentadienyl)titanium(IV) — High Air Sensitivity, Moderate Thermal Stability.

Status: Active | Tier: Advanced Organometallics | Updated: 2026

Compound Stability Profile (The "Enemy" Analysis)

Before handling, you must understand the decomposition vectors. These complexes are

| Vector | Sensitivity Level | Mechanism of Failure | Visual Indicator |

| Oxygen | Critical | Rapid oxidation to alkoxides or oxo-bridged dimers. | Formation of white/pale precipitates ( |

| Moisture | Critical | Protonolysis of Ti-C bonds ( | Immediate bleaching of color; fuming. |

| Light | Extreme (for | Homolysis of the Ti-C bond. Generates Ti(III) and methyl radicals.[1][2] | Solution turns from Yellow/Orange to Dark Green/Black (Ti(III)). |

| Heat | Moderate | Gradual darkening; precipitation of metal. |

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category: Visual Diagnostics

Q: My bright yellow

-

Diagnosis: Oxidation (contact with air) typically produces pale/white oxides. Dark green or black indicates the formation of Ti(III) species (paramagnetic).

-

Cause: This is almost always photodecomposition .

is photosensitive. Even glovebox fluorescent lighting is sufficient to trigger Ti-C bond homolysis. -

Solution: Wrap all vials/flasks in aluminum foil inside the glovebox. Switch to red light or work with ambient lights off during synthesis.

Q: I see a white precipitate forming in my toluene solution. A: This is hydrolysis/oxidation .

-

Cause: Ingress of moisture or

. -

Troubleshooting: Check your glovebox atmosphere (

< 0.5 ppm). If using Schlenk lines, ensure your grease seals are fresh and your inert gas is scrubbed (Mn/SiO2 traps).

Category: Synthesis & Isolation[3][4]

Q: I cannot crystallize the compound; I only get an oily residue.

A: This is a common issue with silyl-methyl derivatives (

-

Reason: The flexible trimethylsilylmethyl arms increase solubility and impede lattice packing.

-

Protocol:

-

Switch solvent from Toluene to Pentane or Hexamethyldisiloxane (HMDS) .

-

Concentrate the solution to saturation at room temperature.

-

Place in a -35°C freezer.

-

Critical: If it oils out, scratch the flask wall with a glass rod (if in Schlenk) or use a seed crystal.

-

Q: My NMR spectra show broad, nonsensical peaks. A: You have paramagnetic contamination .

-

Explanation: As noted above, partial decomposition leads to Ti(III) (

), which is paramagnetic. This broadens the signals of the remaining Ti(IV) species. -

Fix: There is no "fix" for the sample. You must repurify (recrystallize) or resynthesize under strict exclusion of light.

Standard Operating Procedures (SOPs)